molecular formula C15H25NO5 B12280506 (S)-Di-Tert-butyl 5-oxopiperidine-1,2-dicarboxylate

(S)-Di-Tert-butyl 5-oxopiperidine-1,2-dicarboxylate

Cat. No.: B12280506
M. Wt: 299.36 g/mol
InChI Key: ZTIUUOIIBZPDIJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-di-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of two tert-butyl groups and a piperidine ring with a keto group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-di-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate typically involves the use of enantioselective synthesis techniques. One common method involves the optical resolution of racemic mixtures followed by stereospecific substitution reactions. For instance, the preparation of diastereomerically pure trans-1-apocamphanecarbonyl-4,5-dimethoxy-2-imidazolidinones can be achieved using apocamphanecarbonyl chloride, followed by stepwise substitution of the dimethoxyl groups with tert-butyl cuprates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

1,2-di-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The keto group at the 5-position can be further oxidized under strong oxidizing conditions.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1,2-di-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-di-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the keto group and tert-butyl groups can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-di-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate is unique due to the presence of the piperidine ring and the keto group, which confer specific chemical reactivity and potential biological activity. Its structural complexity and chiral nature make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

ditert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate

InChI

InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)11-8-7-10(17)9-16(11)13(19)21-15(4,5)6/h11H,7-9H2,1-6H3/t11-/m0/s1

InChI Key

ZTIUUOIIBZPDIJ-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCC(=O)CN1C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.